molecular formula C21H20O2 B14487959 1,1'-[(2-Phenoxyethoxy)methylene]dibenzene CAS No. 64277-09-4

1,1'-[(2-Phenoxyethoxy)methylene]dibenzene

Cat. No.: B14487959
CAS No.: 64277-09-4
M. Wt: 304.4 g/mol
InChI Key: ABHLPSYCVJMSNR-UHFFFAOYSA-N
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Description

1,1’-[(2-Phenoxyethoxy)methylene]dibenzene is an organic compound that belongs to the class of aromatic compounds It consists of two benzene rings connected by a methylene bridge, which is further linked to a phenoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(2-Phenoxyethoxy)methylene]dibenzene typically involves the following steps:

    Preparation of 2-Phenoxyethanol: This can be achieved by reacting phenol with ethylene oxide under basic conditions.

    Formation of the Methylene Bridge: The 2-phenoxyethanol is then reacted with formaldehyde to form the methylene bridge.

    Coupling with Benzene Rings: Finally, the intermediate product is coupled with benzene rings through a Friedel-Crafts alkylation reaction using a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In industrial settings, the production of 1,1’-[(2-Phenoxyethoxy)methylene]dibenzene may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(2-Phenoxyethoxy)methylene]dibenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,1’-[(2-Phenoxyethoxy)methylene]dibenzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-[(2-Phenoxyethoxy)methylene]dibenzene involves its interaction with molecular targets such as enzymes and receptors. The phenoxyethoxy group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The benzene rings can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[(2-Methoxyethoxy)methylene]dibenzene: Similar structure but with a methoxy group instead of a phenoxy group.

    1,1’-[(2-Ethoxyethoxy)methylene]dibenzene: Similar structure but with an ethoxy group instead of a phenoxy group.

Uniqueness

1,1’-[(2-Phenoxyethoxy)methylene]dibenzene is unique due to the presence of the phenoxy group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

64277-09-4

Molecular Formula

C21H20O2

Molecular Weight

304.4 g/mol

IUPAC Name

2-benzhydryloxyethoxybenzene

InChI

InChI=1S/C21H20O2/c1-4-10-18(11-5-1)21(19-12-6-2-7-13-19)23-17-16-22-20-14-8-3-9-15-20/h1-15,21H,16-17H2

InChI Key

ABHLPSYCVJMSNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCOC3=CC=CC=C3

Origin of Product

United States

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